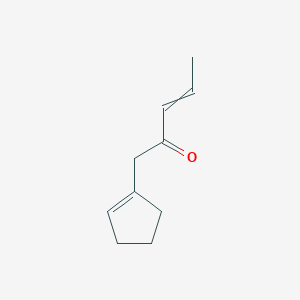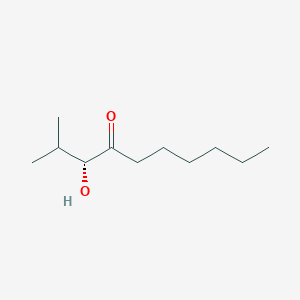
(3R)-3-hydroxy-2-methyldecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxy-2-methyldecan-4-one is an organic compound with a chiral center at the third carbon atom. This compound is a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) in its structure. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-methyldecan-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor ketone. For instance, the reduction of 2-methyl-4-decanone using a chiral catalyst can yield the desired this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methyl-4-decanone using a chiral catalyst under high pressure and temperature. This method ensures high yield and enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-2-methyldecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 3-hydroxy-2-methyldecanol.
Substitution: 3-chloro-2-methyldecan-4-one.
Scientific Research Applications
(3R)-3-hydroxy-2-methyldecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-2-methyldecan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The ketone group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-hydroxy-2-methyldecan-4-one
- 3-hydroxy-2-methyldodecan-4-one
- 3-hydroxy-2-methylundecan-4-one
Uniqueness
(3R)-3-hydroxy-2-methyldecan-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. The (3R) configuration may result in different biological activities compared to its (3S) enantiomer or other similar compounds.
Properties
CAS No. |
674293-28-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2-methyldecan-4-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-10(12)11(13)9(2)3/h9,11,13H,4-8H2,1-3H3/t11-/m1/s1 |
InChI Key |
WKFNWAWRKRHNPD-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCC(=O)[C@@H](C(C)C)O |
Canonical SMILES |
CCCCCCC(=O)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


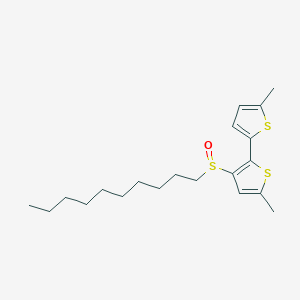
![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)
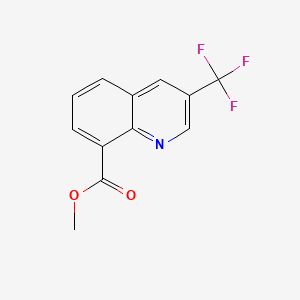
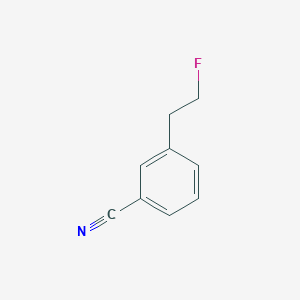
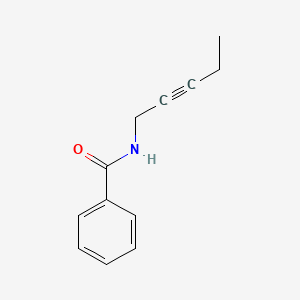
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12521250.png)
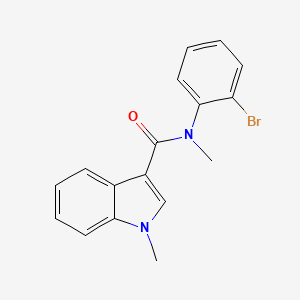
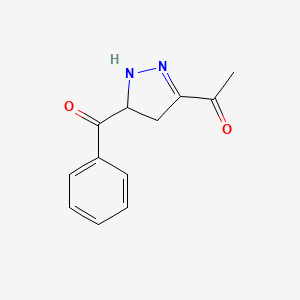

![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)


![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
